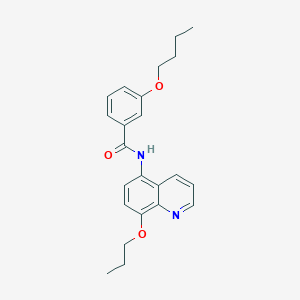![molecular formula C22H16FN3O2 B11314706 N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide](/img/structure/B11314706.png)
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide is a complex organic compound characterized by the presence of a fluorophenyl group, an oxadiazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The reaction conditions often require the use of dehydrating agents and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production while maintaining consistency in the product quality.
Chemical Reactions Analysis
Types of Reactions
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can result in derivatives with different functional groups.
Scientific Research Applications
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide involves its interaction with specific molecular targets. The fluorophenyl group and oxadiazole ring play crucial roles in binding to target proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-{2-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
- N-{2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
- N-{2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide
Uniqueness
N-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl}-4-methylbenzamide is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.
Properties
Molecular Formula |
C22H16FN3O2 |
|---|---|
Molecular Weight |
373.4 g/mol |
IUPAC Name |
N-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]phenyl]-4-methylbenzamide |
InChI |
InChI=1S/C22H16FN3O2/c1-14-6-8-16(9-7-14)21(27)24-19-5-3-2-4-18(19)22-25-20(26-28-22)15-10-12-17(23)13-11-15/h2-13H,1H3,(H,24,27) |
InChI Key |
CBXJYOCEHOFIRG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=CC=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-hydroxy-N-[4-(morpholin-4-ylsulfonyl)benzyl]-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11314629.png)
![4-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-2-methyl-5,6,7,8-tetrahydrophthalazin-1(2H)-one](/img/structure/B11314641.png)
![2-(3-chlorophenyl)-N-(3-methoxyphenyl)-3,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B11314657.png)
![2-[(4-fluorobenzyl)sulfanyl]-N-(3-methylphenyl)-5-(phenylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B11314660.png)
![5-(3,4-dimethylphenyl)-N-[2-(4-ethylphenyl)-2-(pyrrolidin-1-yl)ethyl]-1,2-oxazole-3-carboxamide](/img/structure/B11314661.png)
![4-({2-[5-(4-methylphenyl)-3-oxo-1,2,4-triazin-2(3H)-yl]propanoyl}amino)benzamide](/img/structure/B11314666.png)
![5-bromo-3-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11314667.png)
![6,8-dimethyl-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11314671.png)

![2-[(4-ethyl-5-{[(4-fluorophenyl)(methylsulfonyl)amino]methyl}-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-methylphenyl)acetamide](/img/structure/B11314674.png)
![1-(Azepan-1-yl)-2-{2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]phenoxy}ethanone](/img/structure/B11314689.png)

![N-[2-(4-tert-butylphenyl)-2-(morpholin-4-yl)ethyl]-5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,2-oxazole-3-carboxamide](/img/structure/B11314697.png)
![N-(4-methoxybenzyl)-2-[4-(3-phenyl-1,2,4-oxadiazol-5-yl)phenoxy]acetamide](/img/structure/B11314705.png)
